molecular formula C18H23I2N3O3S B040799 Biotinyldiiodotyramine CAS No. 112242-37-2

Biotinyldiiodotyramine

Cat. No.: B040799
CAS No.: 112242-37-2
M. Wt: 611.3 g/mol
InChI Key: QELCXXJUDKKEBU-DMPPVTDHSA-N
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Description

Biotinyldiiodotyramine is a biotin derivative used primarily in biochemical applications. It is known for its role in tyramide signal amplification, a technique used to enhance the detection of biomolecules in various assays, including immunohistochemistry and in situ hybridization . This compound combines the properties of biotin and tyramide, making it a valuable tool in molecular biology and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyldiiodotyramine typically involves the conjugation of biotin with diiodotyramine. The process begins with the activation of biotin, followed by its reaction with diiodotyramine under specific conditions. The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Biotinyldiiodotyramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biotinylated quinones, while reduction can yield biotinylated amines .

Scientific Research Applications

Biotinyldiiodotyramine has a wide range of applications in scientific research:

Mechanism of Action

Biotinyldiiodotyramine exerts its effects through the tyramide signal amplification mechanism. In this process, the compound is catalyzed by horseradish peroxidase (HRP) to form reactive intermediates that covalently bind to nearby biomolecules. This results in the deposition of multiple biotin molecules, which can then be detected using labeled streptavidin conjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotinyldiiodotyramine is unique due to its incorporation of diiodotyramine, which enhances its reactivity and efficiency in signal amplification compared to other biotin derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23I2N3O3S/c19-11-7-10(8-12(20)17(11)25)5-6-21-15(24)4-2-1-3-14-16-13(9-27-14)22-18(26)23-16/h7-8,13-14,16,25H,1-6,9H2,(H,21,24)(H2,22,23,26)/t13-,14-,16-/m0/s1/i19-2,20-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELCXXJUDKKEBU-DMPPVTDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C(=C3)[125I])O)[125I])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23I2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920703
Record name N-(2-{4-Hydroxy-3,5-bis[(~125~I)iodo]phenyl}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112242-37-2
Record name N-(4-Hydroxy-3,5-diiodophenylethyl)biotin amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112242372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{4-Hydroxy-3,5-bis[(~125~I)iodo]phenyl}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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